molecular formula C9H12O3 B136869 1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone CAS No. 144537-70-2

1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone

Cat. No. B136869
M. Wt: 168.19 g/mol
InChI Key: OLEAOOVKBHELJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone, also known as MVE, is an organic compound that belongs to the family of furanones. It is a colorless liquid with a sweet, floral odor and is commonly used in the fragrance industry. However, MVE has also been the subject of scientific research due to its potential therapeutic applications.

Mechanism Of Action

1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone acts by inhibiting the production of pro-inflammatory cytokines and enzymes, which are responsible for inflammation and oxidative stress. It also induces apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways.

Biochemical And Physiological Effects

1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. It also exhibits neuroprotective effects by preventing the formation of beta-amyloid plaques, which are characteristic of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using 1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone in lab experiments is its relatively low toxicity and high solubility in water. However, its stability and purity can be affected by factors such as pH and temperature, which may limit its use in certain experiments.

Future Directions

Further research is needed to elucidate the exact mechanisms of action of 1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone and its potential therapeutic applications. Studies could focus on its use in combination with other drugs or therapies for enhanced efficacy. Additionally, the development of novel synthetic routes for 1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone could lead to improved yields and purity, making it more accessible for research and clinical use.

Synthesis Methods

The synthesis of 1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone involves the reaction of 5-methylfurfural with paraformaldehyde in the presence of a catalyst such as sodium hydroxide. The resulting product is then further reacted with ethyl acetate to yield 1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone.

Scientific Research Applications

1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone has been found to possess a range of biological activities such as anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.

properties

CAS RN

144537-70-2

Product Name

1-[4-(Methoxymethyl)-5-methylfuran-2-yl]ethanone

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1-[4-(methoxymethyl)-5-methylfuran-2-yl]ethanone

InChI

InChI=1S/C9H12O3/c1-6(10)9-4-8(5-11-3)7(2)12-9/h4H,5H2,1-3H3

InChI Key

OLEAOOVKBHELJQ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(O1)C(=O)C)COC

Canonical SMILES

CC1=C(C=C(O1)C(=O)C)COC

synonyms

Ethanone, 1-[4-(methoxymethyl)-5-methyl-2-furanyl]- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.